molecular formula C21H38ClNO4 B15103333 1-Hexadecylpyridin-1-ium perchlorate CAS No. 52137-53-8

1-Hexadecylpyridin-1-ium perchlorate

Cat. No.: B15103333
CAS No.: 52137-53-8
M. Wt: 404.0 g/mol
InChI Key: PAVYRMVAWBAJNV-UHFFFAOYSA-M
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Description

Pyridinium, 1-hexadecyl-, perchlorate is a cationic surfactant known for its antimicrobial properties It is commonly used in various industrial and research applications due to its ability to disrupt microbial cell membranes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 1-hexadecyl-, perchlorate typically involves the quaternization of pyridine with hexadecyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of pyridinium, 1-hexadecyl-, perchlorate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-hexadecyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine structure.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Pyridinium N-oxide derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

Pyridinium, 1-hexadecyl-, perchlorate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst and in the synthesis of other organic compounds.

    Biology: Employed in the study of membrane proteins and as a disinfectant.

    Medicine: Investigated for its antimicrobial properties and potential use in treating infections.

    Industry: Utilized in the formulation of cleaning agents and disinfectants.

Mechanism of Action

The primary mechanism of action of pyridinium, 1-hexadecyl-, perchlorate involves the disruption of microbial cell membranes. The long hydrophobic alkyl chain interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is particularly effective against gram-positive bacteria.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Another cationic surfactant with similar antimicrobial properties.

    Benzalkonium chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.

    Dodecylpyridinium chloride: A shorter-chain analog with similar surfactant properties.

Uniqueness

Pyridinium, 1-hexadecyl-, perchlorate is unique due to its specific combination of a long hydrophobic chain and a pyridinium ring, which provides a balance of hydrophobic and cationic properties. This makes it particularly effective in disrupting microbial membranes and useful in a variety of applications.

Properties

CAS No.

52137-53-8

Molecular Formula

C21H38ClNO4

Molecular Weight

404.0 g/mol

IUPAC Name

1-hexadecylpyridin-1-ium;perchlorate

InChI

InChI=1S/C21H38N.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;2-1(3,4)5/h15,17-18,20-21H,2-14,16,19H2,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

PAVYRMVAWBAJNV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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